3-chloro-N-(3-methoxypropyl)pyrazin-2-amine
Overview
Description
3-chloro-N-(3-methoxypropyl)pyrazin-2-amine is a chemical compound belonging to the pyrazine family. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine involves the reaction of 3-chloropyrazin-2-amine with 3-methoxypropylamine under specific conditions. The process is typically carried out in a solvent such as ethanol, and the reaction is catalyzed by a base such as potassium carbonate. The yield of the reaction is reported to be around 60%.
Chemical Reactions Analysis
3-chloro-N-(3-methoxypropyl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-chloro-N-(3-methoxypropyl)pyrazin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the production of organic materials and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-chloro-N-(3-methoxypropyl)pyrazin-2-amine can be compared with other similar compounds, such as:
6-chloro-N-(3-methoxypropyl)pyrazin-2-amine: This compound has a similar structure but with the chlorine atom at a different position on the pyrazine ring.
3-chloro-N-(2-methoxyethyl)pyrazin-2-amine: This compound has a similar structure but with a different alkyl chain attached to the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxypropyl group, which can influence its chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-(3-methoxypropyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-13-6-2-3-11-8-7(9)10-4-5-12-8/h4-5H,2-3,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSITXLDNHOQMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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